(1R,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester
Overview
Description
(1R,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester is a complex organic compound characterized by its intricate molecular structure. This compound features a cyclopentane ring with multiple functional groups, including an amino group, a hydroxyl group, and a carboxylic acid ester. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino function makes it particularly useful in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the cyclopentane ring. One common approach is to begin with a suitable cyclopentane derivative and introduce the necessary functional groups through a series of reactions. The Boc-protected amino group can be introduced using Boc-anhydride in the presence of a base such as triethylamine. The hydroxyl group can be introduced through hydroxylation reactions, and the carboxylic acid ester can be formed by esterification of the corresponding carboxylic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carboxylic acid ester can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters.
Substitution: Various alkyl halides and nucleophiles can be used in substitution reactions.
Major Products Formed:
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Cyclopentanol.
Substitution: Various substituted cyclopentanes depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions and protein binding.
Medicine: It may be used in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It can be employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then interact with biological targets.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid methyl ester
N-Boc-aminocyclopentanecarboxylic acid
Cyclopentanol
Uniqueness: (1R,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester is unique due to its specific stereochemistry and the presence of both hydroxyl and amino groups on the cyclopentane ring. This combination of functional groups allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
methyl (1R,3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-8-5-7(6-9(8)14)10(15)17-4/h7-9,14H,5-6H2,1-4H3,(H,13,16)/t7-,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSATZBUCOTXXGA-HLTSFMKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](C[C@@H]1O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370349 | |
Record name | (1R,2S,4R)-N-BOC-1-AMINO-2-HYDROXYCYCLOPENTANE-4-CARBOXYLIC ACID METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321744-17-6 | |
Record name | (1R,2S,4R)-N-BOC-1-AMINO-2-HYDROXYCYCLOPENTANE-4-CARBOXYLIC ACID METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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